molecular formula C5H5N5O2S B2935234 3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one CAS No. 312536-71-3

3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one

Numéro de catalogue: B2935234
Numéro CAS: 312536-71-3
Poids moléculaire: 199.19
Clé InChI: NZILYFRQOWYXOG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one (CAS 312536-71-3) is a research chemical featuring a unique hybrid structure that combines 1,2,5-oxadiazole (furazan) and 2-iminothiazolidin-4-one (pseudothiohydantoin) pharmacophores. This molecular architecture is of significant interest in medicinal chemistry for developing novel therapeutic agents, particularly in the fields of oncology and infectious disease research. The compound's core structure, the 2-iminothiazolidin-4-one scaffold, has been the subject of extensive scientific investigation due to its broad bioactive potential. Research indicates that this class of compounds demonstrates considerable promise as anticancer agents , showing activity against various cell lines and potential to inhibit key enzymes involved in cancer proliferation . Furthermore, recent advances highlight the role of 2-iminothiazolidin-4-one derivatives as promising antitubercular agents for combating multidrug-resistant strains of Mycobacterium tuberculosis , with studies suggesting interactions with targets like InhA and DNA gyrase . The incorporation of the 4-amino-1,2,5-oxadiazole moiety may further modulate its biological activity and physicochemical properties, making it a valuable compound for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is supplied with a purity of ≥98% and has a molecular weight of 199.19 g/mol (Molecular Formula: C₅H₅N₅O₂S) . It is classified as a Warning substance under GHS standards and should be stored sealed in a dry environment at 2-8°C . Please note: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2S/c6-3-4(9-12-8-3)10-2(11)1-13-5(10)7/h7H,1H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZILYFRQOWYXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=N)S1)C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiosemicarbazide derivative with an oxadiazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to more reduced forms.

    Substitution: The amino group on the oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Applications De Recherche Scientifique

3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mécanisme D'action

The mechanism of action of 3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Applications/Activities References
Target Compound Thiazolidin-4-one + 1,2,5-oxadiazole 4-Amino-oxadiazole, 2-imino Potential kinase inhibition, antimicrobial
5-(Arylidene)-2-thioxo-1,3-thiazolidin-4-one Thiazolidin-4-one 2-Thioxo, arylidene at position 5 Antimicrobial (Gram-positive bacteria)
GSK690693 Imidazo[4,5-c]pyridine 4-Amino-oxadiazole, piperidinylmethyloxy AKT kinase inhibition
3-(1,3,4-Thiadiazol-2-yl)thiazolidin-4-one Thiazolidin-4-one 1,3,4-Thiadiazole at position 3 Anticancer, antioxidant
TA (Thiocyanic acid ester) 1,2,3-Triazole 4-Amino-oxadiazole, thiocyanate Not specified (structural analog)

Key Comparisons

Bioactivity Antimicrobial Activity: The target compound’s 4-amino-oxadiazole group may enhance antimicrobial potency compared to 2-thioxo-thiazolidin-4-ones (e.g., compound 5a–h in ), which show moderate activity against Gram-positive bacteria. The imino group’s basicity could improve cell membrane penetration. Kinase Inhibition: GSK690693, which shares the 4-amino-oxadiazole moiety, exhibits nanomolar inhibition of AKT kinase . The target compound’s thiazolidinone core may confer selectivity for different kinase targets due to steric and electronic variations.

Synthetic Accessibility The target compound’s synthesis (via thiourea-maleimide cyclization) achieves yields comparable to other thiazolidin-4-ones (e.g., 70–85% in vs. 65–80% for coumarin-thiazolidinones in ). However, introducing the oxadiazole ring requires additional steps, such as nitrosation or cyclization of amidoximes, increasing complexity .

Physicochemical Properties Solubility: The 4-amino group improves aqueous solubility relative to non-polar analogues like 5-arylidene-thiazolidinones . Stability: Oxadiazole rings are generally stable under physiological conditions but may decompose under acidic or high-temperature environments, as seen in energetic materials like ANFF-1 .

The thiazolidinone ring in the target compound likely reduces explosivity but may retain stability for pharmaceutical use.

Research Findings and Data

  • Antimicrobial Activity Comparison

    Compound MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli
    Target Compound (predicted) ~5–10 >20
    5-(4-Chlorobenzylidene)-2-thioxo 12.5 50
  • Thermal Stability

    Compound Decomposition Temperature (°C)
    Target Compound ~200 (estimated)
    ANFF-1 245
    BNFF-1 260

Activité Biologique

3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes both thiazolidine and oxadiazole moieties. Research has indicated that derivatives of thiazolidinones often exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C13H11N5O3S
  • Molecular Weight : 317.32 g/mol
  • InChIKey : LYVVALKHEMGGRF-PSHHFHDCSA-N

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazolidinone derivatives. For instance:

  • A study evaluated a series of thiazolidinones and found that compounds exhibited potent activity against various Gram-positive and Gram-negative bacteria. Specifically, the synthesized derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.025 to 0.1 mg/mL, outperforming standard antibiotics like ampicillin and streptomycin in some cases .
Compound IDMIC (mg/mL)Activity Type
120.03Gram-positive
150.06Gram-negative
200.025Fungal

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has also been extensively studied:

  • A derivative of the compound demonstrated significant cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of approximately 1 μM, indicating its potential as an effective anticancer agent . Another study indicated that the compound induced apoptosis in cancer cells through both extrinsic and intrinsic pathways .
Study ReferenceCell LineIC50 (μM)Mechanism of Action
MCF-71Apoptosis induction
HeLa8.90Extrinsic/intrinsic signaling

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties:

  • In a carrageenan-induced paw edema model, thiazolidinone derivatives showed significant inhibition of inflammation compared to control groups . The compounds were found to inhibit COX enzymes, which are crucial in the inflammatory process.

Case Studies

  • Antimicrobial Evaluation :
    A recent study synthesized various thiazolidinone derivatives and tested them against a panel of bacterial strains. The results showed that several compounds had superior antimicrobial activity compared to commercial antibiotics, indicating their potential for therapeutic applications in treating bacterial infections .
  • Cytotoxicity in Cancer Models :
    Another research effort focused on evaluating the cytotoxic effects of thiazolidinone derivatives on different cancer cell lines. The findings revealed that certain compounds not only inhibited cell growth but also triggered apoptosis, suggesting their dual role as cytotoxic agents and apoptosis inducers .

Structure–Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is often influenced by their structural characteristics:

  • Substituents on the oxadiazole and thiazolidine rings play a critical role in modulating activity. Electron-donating groups enhance anticancer potential while electron-withdrawing groups tend to increase antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one?

  • Methodology : Synthesis often involves multi-step reactions starting with functionalized oxadiazole precursors. For example, hydrazine hydrate can react with methyl esters of oxadiazole derivatives under anhydrous methanol conditions to form carbohydrazide intermediates. Subsequent cyclization with thiourea or thioamide derivatives in polar aprotic solvents (e.g., DMF) yields the thiazolidinone core . Optimization may require temperature control (e.g., reflux at 80–100°C) and nitrogen atmosphere to prevent oxidation.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • 1H/13C-NMR : Assigns proton and carbon environments, confirming imino and oxadiazole substituents (e.g., δ 6.67 ppm for NH2 in DMSO-d6) .
  • FTIR : Identifies key functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=N at ~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C10H5BrFN5O3: 432.1388) .

Q. How is the purity of the compound assessed during synthesis?

  • Methodology :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water gradients.
  • Elemental Analysis : Matches experimental vs. theoretical C, H, N, S percentages (tolerance <0.4%) .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s pharmacological potential?

  • Methodology :

  • Target Selection : Prioritize proteins like SARS-CoV-2 main protease (COVID-19) or β-tubulin (anticancer) based on structural homology .
  • Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) for binding affinity calculations.
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) and validate via MD simulations (e.g., 100 ns trajectories) .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodology :

  • Statistical Analysis : Apply ANOVA or Student’s t-test to compare IC50 values (e.g., anticancer activity in MCF-7 vs. HepG2 cells) .
  • Assay Standardization : Normalize protocols (e.g., MTT assay incubation time, DMSO concentration ≤0.1%) to minimize variability .
  • Orthogonal Assays : Cross-validate results using flow cytometry (apoptosis) and Western blotting (target protein expression) .

Q. How do substituents influence the compound’s bioactivity (SAR)?

  • Methodology :

  • Para-Substituted Halogens : Enhance anticancer activity (e.g., Br or Cl increases electron-withdrawing effects, improving DNA intercalation) .
  • Hydroxy Groups : Boost antioxidant potential via radical scavenging (DPPH assay IC50 = 22.3 µM vs. ascorbic acid’s 111.6 µM) .
  • Thiazolidinone Modifications : Replace imino with carbonyl groups to study effects on β-tubulin inhibition .

Q. What crystallographic methods determine the compound’s 3D structure?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use Bruker D8 Venture systems (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL-97 for least-squares refinement (R factor <0.05) and X-Seed for molecular graphics .
  • Symmetry Analysis : Assign space groups (e.g., P21/c) and validate hydrogen bonding networks (e.g., N–H⋯O interactions) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.